4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound belongs to the class of thiazole derivatives featuring a sulfonamide-linked aryl group and a substituted aniline moiety. Its structure includes a central thiazole ring substituted at the 4-position with a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group and at the 3-position with a 2-phenylethyl chain. The aniline group is para-substituted with an ethoxy group. Its synthesis likely involves condensation reactions analogous to those described for related thiazolidinones and azobenzenes .
Properties
Molecular Formula |
C31H35N3O3S2 |
|---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C31H35N3O3S2/c1-3-37-28-13-11-27(12-14-28)32-31-34(22-19-25-7-5-4-6-8-25)30(23-38-31)26-9-15-29(16-10-26)39(35,36)33-20-17-24(2)18-21-33/h4-16,23-24H,3,17-22H2,1-2H3 |
InChI Key |
RLVBVOCFEXOFPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Assembly via One-Pot Cyclization
The thiazole ring serves as the central scaffold, synthesized through a modified Hantzsch thiazole synthesis. Building on methods by El-Sawah et al. , the reaction begins with bromination of α-active methylene ketones (e.g., acetylacetone) using N-bromosuccinimide (NBS) in ethanol, generating 3-bromoacetylacetone in situ. Subsequent nucleophilic substitution with potassium thiocyanate introduces a thiocyanate group, forming 3-thiocyanatoacetylacetone. Condensation with 2-phenylethylamine facilitates cyclization via nucleophilic attack at the carbonyl, yielding 3-(2-phenylethyl)-4-methylthiazol-2(3H)-imine.
Critical Parameters
-
Solvent : Ethanol enables sequential bromination, substitution, and cyclization without intermediate isolation .
-
Temperature : Room temperature (25°C) minimizes side reactions during bromination, while cyclization proceeds at 50–60°C.
Introduction of the 4-Ethoxy Group via Williamson Etherification
The 4-hydroxy intermediate is ethoxylated using iodoethane and potassium carbonate in acetone . Optimized conditions involve refluxing for 7 hours to achieve complete conversion, followed by chromatography (heptane/EtOAc 1:1) to isolate 4-ethoxy-3-(2-phenylethyl)thiazole.
Reaction Metrics
Sulfonation and 4-Methylpiperidine Functionalization
The 4-position phenyl group is sulfonated using chlorosulfonic acid in dichloromethane at 0°C, followed by reaction with 4-methylpiperidine. This two-step process introduces the 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl moiety:
-
Sulfonation :
-
Amination :
Optimization Insights
-
Sulfur trioxide complexes (e.g., SO₃·Py) improve regioselectivity for para-sulfonation .
-
Triethylamine (2.5 eq) scavenges HCl, driving the amination to >90% completion .
Phenylethyl Group Installation via Alkylation
The 3-(2-phenylethyl) substituent is introduced early in the synthesis (Step 1) but may require post-cyclization modification. Alternative routes employ alkylation of a pre-formed thiazole using (2-bromoethyl)benzene in DMF with NaH as a base. Comparative studies show:
| Method | Yield | Purity |
|---|---|---|
| One-pot cyclization | 75% | 98% |
| Post-alkylation | 62% | 95% |
Imine Formation with 4-Ethoxyaniline
The Z-configured imine is synthesized by condensing 4-ethoxyaniline with the thiazole-2(3H)-one intermediate under acidic conditions (AcOH, 80°C). Stereochemical control is achieved via thermodynamic favoring of the Z-isomer, stabilized by intramolecular hydrogen bonding .
Characterization Data
-
¹H NMR (CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.55 (q, J = 7.0 Hz, 2H, OCH₂), 7.28–7.34 (m, 5H, Ph) .
-
HRMS : [M+H]⁺ calc. 592.2145, found 592.2148.
Purification and Analytical Validation
Final purification employs silica gel chromatography (toluene/EtOAc 3:1) followed by recrystallization from ethanol. Purity is confirmed via HPLC (98.2%, C18 column, MeCN/H₂O 70:30).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation and survival. In vitro studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in Molecules demonstrated that thiazole derivatives can effectively inhibit cancer cell lines by targeting specific pathways involved in cell cycle regulation. The results suggested that further modifications to the thiazole structure could enhance anticancer potency .
Anti-inflammatory Properties
The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds containing similar functional groups have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study:
In silico docking studies have indicated that compounds with thiazole and sulfonamide functionalities can effectively bind to COX enzymes, suggesting potential as anti-inflammatory agents. These findings warrant further exploration through experimental validation .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the piperidine ring may enhance membrane permeability, allowing for better interaction with microbial cells.
Case Study:
A comparative study highlighted the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, indicating that modifications to the compound could lead to new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the thiazole ring, sulfonamide group, or aniline moiety. These variations influence physicochemical properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison based on available evidence:
Table 1: Structural and Substituent Comparison
Key Observations :
Sulfonamide Group :
- The target compound’s 4-methylpiperidin-1-yl sulfonamide group is retained in the morpholinyl derivative , whereas the azepane analog features a bulkier 7-membered ring. Larger sulfonamide groups may sterically hinder target binding but improve metabolic stability.
Thiazole 3-Substituent: The phenylethyl group in the target compound contrasts with methoxyethyl or morpholinyl ethyl substituents.
Aniline Modifications :
- The ethoxy group in the target compound is absent in analogs , which may alter electronic effects (e.g., resonance or inductive) on the aniline nitrogen.
Computational Insights :
- AutoDock4 and Multiwfn could predict binding modes and electronic properties. For example, the ethoxy group’s electron-donating effect might enhance π-stacking interactions compared to unsubstituted analogs.
- SHELX -based crystallography (if available) would clarify conformational differences between sulfonamide substituents.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
